2-(Azidomethyl)-5-bromothiophene
Overview
Description
2-(Azidomethyl)-5-bromothiophene is an organic compound that belongs to the class of azides and bromothiophenes It is characterized by the presence of an azidomethyl group (-CH2N3) and a bromine atom attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-bromothiophene typically involves the bromination of thiophene followed by the introduction of the azidomethyl group. One common method starts with 5-bromothiophene, which undergoes a nucleophilic substitution reaction with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for safety due to the potentially hazardous nature of azides. Continuous flow reactors and automated systems may be employed to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-5-bromothiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), DMF or DMSO as solvents, elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Major Products
Substitution: Various substituted thiophenes depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazoles.
Reduction: 2-(Aminomethyl)-5-bromothiophene.
Scientific Research Applications
2-(Azidomethyl)-5-bromothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-5-bromothiophene is largely dependent on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring. In reduction reactions, the azide group is converted to an amine through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)thiophene: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-methylthiophene: Contains a methyl group instead of an azidomethyl group, altering its reactivity and applications.
2-(Azidomethyl)-5-chlorothiophene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
2-(Azidomethyl)-5-bromothiophene is unique due to the presence of both an azidomethyl group and a bromine atom on the thiophene ring. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
2-(azidomethyl)-5-bromothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3S/c6-5-2-1-4(10-5)3-8-9-7/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDGPRKFDFZDPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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